molecular formula C16H12ClN3OS B2611798 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide CAS No. 392241-85-9

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Cat. No. B2611798
CAS RN: 392241-85-9
M. Wt: 329.8
InChI Key: RLPGMEVKMWCLOO-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound has been explored for its antiviral properties. Specifically, compounds derived from it have shown activity against the tobacco mosaic virus (TMV) . Further research in this area could reveal its potential as an antiviral agent.

Antitubercular Activity

While not directly studied for antitubercular effects, similar compounds with 1,3,4-thiadiazole moieties have been investigated for their activity against Mycobacterium tuberculosis . It might be worthwhile to explore the antitubercular potential of this compound.

Antifungal Properties

Sulfonamide derivatives, including those with 1,3,4-thiadiazole moieties, have demonstrated antifungal activity . Investigating the efficacy of this compound against fungal pathogens could be valuable.

Herbicidal Applications

Certain sulfonamide derivatives have been considered for herbicidal purposes in agriculture . Although direct evidence for this specific compound is lacking, it could be an interesting avenue for research.

Anticonvulsant Properties

Other 1,3,4-thiadiazoles have exhibited anticonvulsant effects . While not directly tested, exploring the potential anticonvulsant activity of this compound could be worthwhile.

Antibacterial Activity

Although not explicitly studied, some 1,3,4-thiadiazoles have displayed antibacterial properties . Investigating this compound’s antibacterial potential could contribute to our understanding.

Future Directions

The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide” could include further exploration of its potential biological activities, such as its antiviral and antitubercular activities . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties could also be beneficial.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-3-2-4-12(9-10)14(21)18-16-20-19-15(22-16)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPGMEVKMWCLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

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